6-クロロニコチン酸エチル

概要

説明

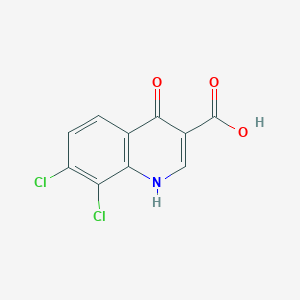

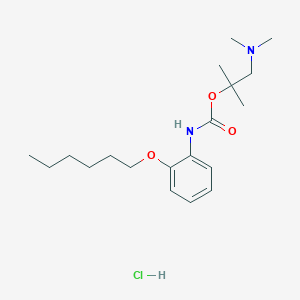

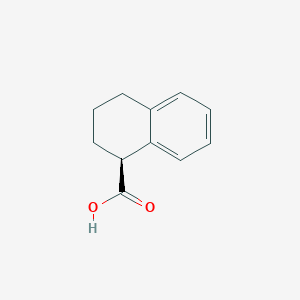

Ethyl 6-chloropyridine-3-carboxylate (Ethyl-6-chloronicotinate, E-6-ClN) undergoes direct amidation on reacting with benzylamine in the presence lanthanum trifluoromethanesulfonate La(OTf)3. The structural and physicochemical properties of E-6-ClN have been investigated based on its spectroscopic data, time-dependent density functional theory and density of state diagrams.

科学的研究の応用

ピリジン誘導体の合成

6-クロロニコチン酸エチルは、ピリジン誘導体の合成に使用できます . たとえば、マイクロ波照射下で2-[6-(エチニル)ピリジン-3-イル]-1H-ベンゾイミダゾールと反応させることにより、エチル5-{[5-(1H-ベンゾイミダゾール-2-イル)ピリジン-2-イル]エチニル}ピリジン-2-カルボキシレートの調製に使用できます .

直接アミド化

6-クロロニコチン酸エチルは、ランタン三フッ化メタンスルホネートLa(OTf)3の存在下でベンジルアミンと反応すると、直接アミド化を受けます . この反応は、化学および生物学の多くの分野で重要な、さまざまなアミド化合物を生成するために使用できます。

物理化学的性質の調査

6-クロロニコチン酸エチルの構造的および物理化学的性質は、その分光データ、時間依存密度汎関数理論、および状態密度図に基づいて調査されました . この種の研究は、さまざまな条件における化合物の挙動を理解するのに役立ち、さまざまな分野におけるその用途を導くことができます。

化学反応のための材料

6-クロロニコチン酸エチルは、その反応性により、さまざまな化学反応の出発物質として役立ちます。 その塩素原子は他の基に置き換えることができ、さまざまな特性を持つ幅広い化合物を生み出します .

ニコチン酸誘導体の製造

6-クロロニコチン酸エチルは、ニコチン酸誘導体の製造に使用できます . これらの化合物は、さまざまな薬の製造に使用される製薬業界など、幅広い用途を持っています .

安全性と取り扱いの研究

6-クロロニコチン酸エチルの安全性と取り扱いに関する研究も重要な用途です。 これには、皮膚や目の刺激などの潜在的な危険性を理解し、適切な安全対策を開発することが含まれます .

Safety and Hazards

Ethyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

作用機序

Target of Action

Ethyl 6-chloronicotinate is a derivative of nicotinic acid

Mode of Action

Ethyl 6-chloronicotinate undergoes direct amidation when reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La(OTf)3

Biochemical Pathways

It’s known that it can be used in the preparation of other compounds

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It’s worth noting that the compound is stable under inert atmosphere and room temperature conditions .

生化学分析

Biochemical Properties

Ethyl 6-chloronicotinate undergoes direct amidation when it reacts with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . This reaction is part of the biochemical interactions that Ethyl 6-chloronicotinate participates in.

Cellular Effects

The specific cellular effects of Ethyl 6-chloronicotinate are not well-documented in the literature. As a derivative of nicotinic acid, it may have similar effects on cells. Nicotinic acid and its derivatives are known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl 6-chloronicotinate involves its interaction with benzylamine, leading to direct amidation . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that Ethyl 6-chloronicotinate is involved in are not well-documented. As a derivative of nicotinic acid, it may participate in similar metabolic pathways. Nicotinic acid is involved in various metabolic processes, including the metabolism of fats, carbohydrates, and proteins .

特性

IUPAC Name |

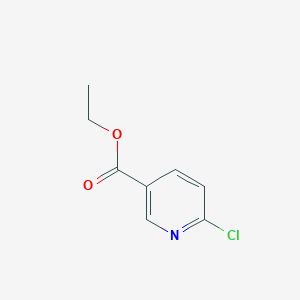

ethyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDJJTQWIZLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384090 | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-01-7 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic methods were employed in this research to study ethyl 6-chloronicotinate, and what kind of structural information do they provide?

A1: The research employed a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), Fourier-transform Raman, dispersive Raman, and nuclear magnetic resonance (NMR) spectroscopy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)